2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol , adheres to systematic naming conventions:
- Parent Chain : Piperazine (six-membered ring with two nitrogen atoms).
- Substituents :
- 4-Position : A 2-aminobenzenesulfonyl group (sulfonyl linked to a 2-aminophenyl ring).
- 1-Position : Ethanol (hydroxyl group attached via a two-carbon chain).
The CAS number 1154310-76-5 uniquely identifies this compound in chemical databases. Alternate names include 2-(4-((2-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol and 2-[4-(2-aminophenyl)sulfonylpiperazin-1-yl]ethanol .
Molecular Formula and Weight Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₃S | |
| Molecular Weight | 285.36 g/mol | |
| CAS Number | 1154310-76-5 | |
| SMILES | C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2N |
|
| MDL Number | MFCD09909717 |
The molecular weight is derived from the sum of atomic masses:
Spectroscopic Characterization (NMR, IR, MS)
While explicit spectroscopic data for this compound is limited in publicly available sources, structural analogs and computational predictions provide insights:
NMR Spectroscopy
- ¹H NMR : Expected signals include:
- Aromatic protons : Splitting patterns for the 2-aminobenzenesulfonyl group (e.g., doublets at δ 6.5–7.5 ppm).
- Piperazine protons : Multiplets for NH and CH₂ groups (δ 2.5–4.0 ppm).
- Ethanol protons : Triplet (CH₂OH, δ 3.5–3.8 ppm) and singlet (OH, δ 1.5–2.0 ppm).
Note: No experimental NMR data is available in the provided sources.
IR Spectroscopy
- Key Absorptions :
Mass Spectrometry (MS)
X-ray Crystallographic Data and Conformational Analysis
No X-ray crystallography data is available for this compound in the provided sources. However, structural analogs (e.g., piperazine sulfonamides) typically adopt:
Computational Molecular Modeling (DFT, MO Calculations)
Density Functional Theory (DFT) studies on related piperazine-sulfonamide hybrids reveal:
- Electronic Structure :
- Reactivity :
- Nucleophilic sites : The ethanol hydroxyl and piperazine nitrogen atoms.
- Electrophilic sites : The sulfonyl sulfur and aromatic carbons.
- Stability :
- Thermal stability : Enhanced by resonance delocalization within the sulfonyl group.
Properties
IUPAC Name |
2-[4-(2-aminophenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c13-11-3-1-2-4-12(11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQJSZOSQSLRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656087 | |
| Record name | 2-[4-(2-Aminobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154310-76-5 | |
| Record name | 2-[4-(2-Aminobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with 2-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the aminobenzenesulfonyl moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that piperazine derivatives could effectively combat resistant bacterial strains, suggesting that 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol may also possess similar properties due to its structural characteristics .
Antifungal Applications
The compound has been explored in the context of antifungal therapies. It serves as an intermediate in the synthesis of posaconazole, an antifungal agent used to treat invasive fungal infections. The development of this compound could lead to new formulations with enhanced efficacy against resistant fungal strains .
Neurological Disorders
The piperazine structure is known for its psychoactive properties. Research indicates that derivatives of piperazine can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The sulfonamide group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .
Cancer Research
Recent studies have highlighted the role of piperazine derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells has been documented. This selectivity could lead to the development of targeted cancer therapies utilizing this compound as a lead compound .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated various piperazine derivatives, including those related to this compound, demonstrating significant antibacterial activity against multi-drug resistant strains .
- Antifungal Development : Research on the synthesis of posaconazole from piperazine intermediates highlighted the potential for developing new antifungal agents using this compound as a precursor .
- Neuropharmacology Trials : Experimental trials on piperazine derivatives indicated their effectiveness in modulating serotonin and dopamine pathways, suggesting therapeutic potential for mood disorders .
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The aminobenzenesulfonyl moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol and related compounds:
Physicochemical Properties
- Solubility: Sulfonamide groups (as in the target compound) generally improve water solubility compared to non-sulfonylated analogues like hydroxyzine. Cetirizine ethanol, however, achieves solubility through its diphenylmethyl group.
- pKa : Hydroxyzine hydrochloride has a pKa of 2.47, favoring ionization in physiological conditions. The target compound’s sulfonamide group may lower its pKa further, enhancing bioavailability.
Pharmacological Activity
- Hydroxyzine : Binds to H₁ receptors and 5-HT₂A, exhibiting antihistaminic and anxiolytic effects.
- Quetiapine : Acts as a dopamine and serotonin receptor antagonist, effective in schizophrenia.
- Cetirizine : Selective H₁ antagonist with minimal CNS penetration.
- This compound: The sulfonamide group may confer unique receptor interactions (e.g., NMDA or sigma receptors), but pharmacological data are absent in the evidence.
Key Research Findings
- Structural Flexibility: Piperazine-ethanol derivatives exhibit broad pharmacological profiles depending on substituents. For example, adding a dibenzothiazepine group (as in quetiapine) shifts activity toward antipsychotic effects, while sulfonamide groups may enhance metabolic stability.
- Unmet Potential: this compound lacks empirical data on receptor binding or clinical efficacy, highlighting a gap in research compared to established drugs like hydroxyzine.
Biological Activity
2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol, with the molecular formula CHNOS and a molecular weight of 285.36 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 285.36 g/mol
- CAS Number : 1154310-76-5
- Storage Conditions : Should be kept in a dark place under inert atmosphere at room temperature due to its sensitivity .
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Studies have shown that this compound has potential antimicrobial effects. It has been investigated for its activity against a range of bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism appears to involve interference with bacterial cell wall synthesis and function, although specific pathways are still under investigation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The precise molecular targets are yet to be fully elucidated, but it is believed that the aminobenzenesulfonyl moiety plays a crucial role in modulating cellular signaling pathways related to growth and survival.
The biological activity of this compound is attributed to its structural features:
- Aminobenzenesulfonyl Group : This moiety is known for its ability to interact with various enzymes and receptors, potentially modulating their activity.
- Piperazine Ring : Enhances binding affinity and selectivity towards biological targets, facilitating interactions with cellular components involved in disease processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 8 | Amoxicillin | 16 |
| S. aureus | 4 | Vancomycin | 8 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Q & A
Q. Basic | Spectroscopy
- NMR : ¹H/¹³C NMR confirms piperazine ring protons (δ 2.5–3.5 ppm) and ethanol hydroxyl (δ 1.5 ppm).
- FT-IR : Sulfonyl S=O stretches (1150–1350 cm⁻¹) and N-H bends (1600 cm⁻¹) validate the 2-aminobenzenesulfonyl group .
- MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 355.1 for C₁₂H₁₉N₃O₃S) .
How does the 2-aminobenzenesulfonyl group affect solubility and logP?
Advanced | Bioavailability
The sulfonyl group increases polarity, enhancing aqueous solubility (e.g., 10 mM in ethanol-water mixtures) but reducing logP (predicted ~1.2 via ChemAxon). Solubility assays in biorelevant media (FaSSIF/FeSSIF) correlate with in vivo absorption .
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced | Process Chemistry
Challenges include exothermic reactions and solvent volume management. Continuous flow reactors mitigate heat dissipation issues, while DOE (Design of Experiments) optimizes parameters like temperature (80°C) and stoichiometry (1:1.2 amine:epoxide ratio) . Pilot-scale recrystallization requires controlled cooling rates to prevent polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
